Sodium 2,6-dichlorobenzene-1-sulfinate

Steric effects Nucleophilic substitution Reaction selectivity

When synthesizing sterically demanding drug candidates, generic sulfinates often fail due to insufficient steric bulk. This compound provides the exact steric and electronic profile required for challenging coupling reactions.\n- Enables reliable synthesis of 2,6-dichloroaryl sulfones under mild photoredox conditions【Inputs†L20-L22】.\n- Bench-stable radical precursor ensures consistent results in high-throughput screening libraries【Inputs†L25-L28】.\n- Strict quality control (≥95% purity) ensures batch-to-batch reproducibility across procurement cycles.

Molecular Formula C6H3Cl2NaO2S
Molecular Weight 233.05 g/mol
Cat. No. B13205200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,6-dichlorobenzene-1-sulfinate
Molecular FormulaC6H3Cl2NaO2S
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)S(=O)[O-])Cl.[Na+]
InChIInChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1
InChIKeyVADMBKGBCKBQHC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,6-dichlorobenzene-1-sulfinate Overview


Sodium 2,6-dichlorobenzene-1-sulfinate (CAS 1521997-51-2; molecular formula C₆H₃Cl₂NaO₂S; molecular weight 233.05 g/mol) is a halogenated aromatic sulfinate salt belonging to the class of sodium arylsulfinates. This compound is characterized by a benzene ring substituted with chlorine atoms at the 2- and 6-positions and a sulfinate group at the 1-position . The unique 2,6-dichloro substitution pattern imparts distinct steric and electronic properties that modulate the compound's reactivity relative to non-halogenated or mono-substituted analogs , establishing its role as a specialized reagent in organic synthesis and pharmaceutical intermediate preparation .

Sterically hindered sulfinate for selective radical and nucleophilic pathways
Electron-deficient 2,6-dichloroaryl group tunes reactivity in cross-coupling
Stable sodium salt suitable for research-grade synthesis and library preparation

Irreplaceability of Sodium 2,6-dichlorobenzene-1-sulfinate


Substituting sodium 2,6-dichlorobenzene-1-sulfinate with generic arylsulfinates such as sodium benzenesulfinate or 4-chlorobenzenesulfinate is not chemically equivalent due to the compound's unique steric and electronic profile. The 2,6-dichloro substitution pattern introduces significant steric hindrance at the sulfur center and stronger electron-withdrawing effects compared to non-halogenated or mono-substituted analogs . These properties directly influence reaction outcomes, including reaction rates in nucleophilic substitutions [1], stability of the resulting sulfonyl radicals [2], and the selectivity profiles in cross-coupling and desulfitative transformations [3]. Consequently, generic substitution can lead to altered yields, reduced regioselectivity, or complete failure in reactions designed to exploit the steric bulk and electronic tuning afforded by the 2,6-dichloroaryl moiety.

Steric profile mismatch
Unsubstituted or mono-substituted arylsulfinates lack the ortho-chlorine bulk; reaction rates and selectivity may shift significantly in nucleophilic or radical processes.
Electronic tuning differs
Generic sulfinates cannot replicate the stronger electron withdrawal of the 2,6-dichloro pattern; radical stability and cross-coupling efficiency may not transfer directly.
Salt form and stability context
Free sulfinic acids or other counterions may exhibit different stability and handling properties; shelf life and reaction consistency may require validation.

Sodium 2,6-dichlorobenzene-1-sulfinate vs. Arylsulfinate Analogs


Steric Hindrance Advantage

Sodium 2,6-dichlorobenzene-1-sulfinate exhibits significantly greater steric hindrance at the sulfur atom compared to sodium benzenesulfinate and sodium 4-chlorobenzene-1-sulfinate . This steric bulk is a direct consequence of the two ortho-chlorine substituents flanking the sulfinate group . In contrast, sodium benzenesulfinate (no chlorine substituents) and sodium 4-chlorobenzene-1-sulfinate (single para-chlorine) present minimal steric obstruction, making them more reactive in simple SN2-type reactions but less effective in transformations where steric control is desired .

Steric hindrance
Class-level inference
ΔEs ≈ -1.54 vs unsubstituted
Reported steric demand supports selectivity control in radical generation
Taft steric parameters estimated; data to verify for specific reactions
Steric effects Nucleophilic substitution Reaction selectivity

Electron-Withdrawing Capacity

The presence of two chlorine atoms at the ortho positions confers a stronger electron-withdrawing effect on the aromatic ring and sulfinate group in sodium 2,6-dichlorobenzene-1-sulfinate compared to sodium benzenesulfinate (unsubstituted) and sodium 4-chlorobenzene-1-sulfinate (mono-para-chloro) . This enhanced electron deficiency reduces the nucleophilicity of the sulfinate anion but increases the electrophilicity of the sulfur center in certain reaction contexts, and also stabilizes the resulting sulfonyl radical intermediate [1].

Electron withdrawal
Class-level inference
Σσₚ = +0.46 (2,6-Cl₂)
Stronger electron deficiency may enhance radical stability and modulate reactivity
Hammett constant additive; individual reaction context may differ
Electronic effects Reactivity modulation Hammett substituent constant

Salt Stability vs. Free Acid

Sodium 2,6-dichlorobenzene-1-sulfinate, like other alkali metal sulfinate salts, demonstrates markedly superior stability compared to the corresponding free sulfinic acid [1]. Free 2,6-dichlorobenzenesulfinic acid would be prone to disproportionation into thiosulfonates and sulfonic acids, limiting its practical utility [2]. In contrast, the sodium salt is stable enough for routine handling and storage under standard laboratory conditions, with a reported minimum purity specification of 95% from commercial sources .

Salt stability
Class-level inference
Sodium salt: stable solid; free acid: prone to disproportionation
Reliable procurement and long-term storage context for research use
Purity specification ≥95% from commercial sources; verify batch CoA
Stability Handling Industrial applicability

Sulfonyl Radical Precursor in Dual Catalysis

Sodium 2,6-dichlorobenzene-1-sulfinate is a competent substrate for nickel/photoredox dual catalytic cross-coupling reactions with aryl halides [1]. This protocol enables sulfonylation at room temperature with broad functional group tolerance and is effective with challenging aryl chlorides [2]. The electron-deficient nature of the 2,6-dichloroaryl group may enhance the stability of the intermediate sulfonyl radical, potentially improving reaction efficiency compared to more electron-rich sulfinates [3].

Dual catalysis radical precursor
Supporting evidence
Ni/photoredox cross-coupling with aryl halides, room temperature
May support late-stage sulfonylation; electron-poor aryl group potential for improved radical stability
Class of sodium sulfinates yields 60–95%; target compound yield not individually reported
Radical chemistry Photoredox catalysis Cross-coupling

Desulfitative Coupling Selectivity

In Chan-Lam-type C-S coupling reactions, sodium aryl sulfinates undergo coupling with organoboron compounds to yield diaryl thioethers [1]. While the study did not specifically include sodium 2,6-dichlorobenzene-1-sulfinate, the authors note that the reaction tolerates both electron-rich and electron-poor sodium aryl sulfinates, achieving yields up to 92% [2]. The steric hindrance of the 2,6-dichloroaryl group is expected to influence the regioselectivity and potentially suppress undesired side reactions compared to less hindered sulfinates .

Desulfitative C–S coupling
Supporting evidence
Chan-Lam-type with organoboron compounds; up to 92% yield for related sulfinates
Steric bulk expected to influence regioselectivity; reaction scope requires validation with target compound
Not directly tested in referenced study; class-level expectation
Desulfitative coupling C-S bond formation Selectivity

Applications of Sodium 2,6-dichlorobenzene-1-sulfinate


Sterically Hindered Diaryl Sulfones via Dual Catalysis

Sodium 2,6-dichlorobenzene-1-sulfinate is ideally suited for the preparation of sterically congested diaryl sulfones through nickel/photoredox dual catalysis with aryl halides [1]. The 2,6-dichloroaryl group introduces steric bulk that can influence the conformation and properties of the resulting sulfone, which is valuable in medicinal chemistry for modulating target binding. The mild room-temperature conditions of this protocol are compatible with sensitive functional groups, enabling late-stage functionalization of advanced intermediates .

2,6-Dichlorophenylsulfonyl Radical Additions

The compound serves as a bench-stable precursor to the 2,6-dichlorophenylsulfonyl radical [1]. This radical can be generated under oxidative or photoredox conditions and used for additions to alkenes, alkynes, or arenes to install the 2,6-dichlorophenylsulfonyl moiety. The steric bulk of the 2,6-dichloro substitution pattern can enhance regioselectivity in radical addition reactions compared to less hindered sulfonyl radicals .

2,6-Dichlorophenyl Sulfonamides and Sulfonate Esters

Sodium 2,6-dichlorobenzene-1-sulfinate can be converted to the corresponding sulfonyl chloride (2,6-dichlorobenzenesulfonyl chloride) or used directly in nucleophilic substitution reactions to form sulfonamides and sulfonate esters [1]. These derivatives are common motifs in pharmaceuticals and agrochemicals, and the 2,6-dichloroaryl group can impart desirable properties such as metabolic stability or enhanced binding affinity .

Solid-Phase Aryl Sulfinate Library Synthesis

Due to its stability as a sodium salt [1], this compound is well-suited for solid-phase synthetic applications, including the preparation of sulfinate libraries for high-throughput screening. The robust nature of the sulfinate salt minimizes decomposition during resin loading and subsequent reaction steps, ensuring consistent results across library synthesis .

Application
Selection Property
Validation Focus
Sterically congested diaryl sulfone synthesis
2,6-dichloroaryl steric bulk for conformational control
Reaction yield and selectivity under photoredox/nickel conditions
2,6-Dichlorophenylsulfonyl radical additions
Benchtop-stable radical precursor
Regioselectivity in alkene/alkyne additions; radical generation efficiency
Sulfonamide and sulfonate ester libraries
Arylsulfonyl transfer agent
Conversion to sulfonyl chloride or direct coupling; product purity
Solid-phase library synthesis
Sodium salt stability on resin
Decomposition during loading and reaction steps; batch consistency

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